molecular formula C15H17N5O B2521633 N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide CAS No. 1385379-10-1

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B2521633
CAS No.: 1385379-10-1
M. Wt: 283.335
InChI Key: JKRMMBFMDGAMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.335. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound plays a crucial role in the study of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Understanding the selectivity of inhibitors for specific CYP isoforms is vital for predicting drug-drug interactions. This chemical is part of research efforts aimed at identifying potent and selective chemical inhibitors to help decipher the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Environmental and Toxicological Studies

Research on compounds like N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide extends into environmental science and toxicology, examining the fate, behavior, and toxicity of various chemicals in aquatic environments. Such studies are crucial for assessing the environmental impact and potential health risks of chemical compounds released into the ecosystem (Haman et al., 2015).

Pharmacological Research and Drug Discovery

Compounds with the 1,2,4-triazole moiety, like this compound, are of significant interest in drug discovery due to their potential therapeutic applications. Triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties. The versatility and reactivity of the triazole ring make it a valuable scaffold in medicinal chemistry, facilitating the development of new therapeutic agents with improved efficacy and safety profiles (Ferreira et al., 2013).

Antimicrobial Research

Research into antimicrobial agents is another critical area of application for this chemical compound. The growing resistance to existing antibiotics has prompted the search for new antimicrobial compounds with unique modes of action. Studies on the antimicrobial properties of triazole derivatives contribute to this field, offering insights into new strategies for combating drug-resistant bacteria and fungi (Swain et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without specific context or application. If it’s being studied for use as a drug, for example, the mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use or the scientific questions being investigated. For example, if it’s being studied for potential medicinal uses, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in preclinical models .

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-12-5-2-3-6-13(12)14(9-16)19-15(21)7-4-8-20-11-17-10-18-20/h2-3,5-6,10-11,14H,4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRMMBFMDGAMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.